Enhanced Proteome Coverage vs. Traditional Radioactive Labeling in Acetylome Profiling
In a direct head-to-head comparison, sodium 4-pentynoate fluorescent labeling combined with click chemistry identified 194 acetylated proteins from Jurkat T cell lysates. Of these, 86% (167 proteins) overlapped with those identified by a traditional radioactive labeling method (using 14C-acetate), while 14% (27 proteins) were newly identified candidates, demonstrating its ability to expand proteomic coverage .
| Evidence Dimension | Number of acetylated proteins identified |
|---|---|
| Target Compound Data | 194 proteins identified (86% overlap with radioactive method, 14% newly identified) |
| Comparator Or Baseline | Radioactive method (e.g., 14C-acetate labeling) baseline |
| Quantified Difference | Identified 27 (14%) novel acetylated proteins not found by radioactive method |
| Conditions | Metabolic labeling of Jurkat T cells, followed by click chemistry conjugation to a fluorescent azide and subsequent proteomic analysis |
Why This Matters
For proteomics labs, this demonstrates that sodium 4-pentynoate provides a non-radioactive method that not only matches but also expands the detectable acetylome compared to hazardous radioactive standards.
